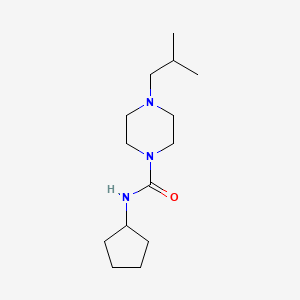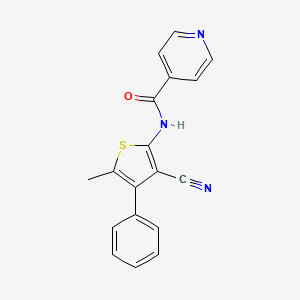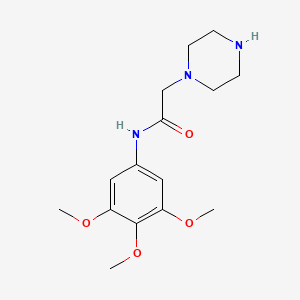
N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide
説明
N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide, also known as CPIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research studies. CPIP is a piperazine derivative that has been synthesized for its ability to bind to certain receptors in the body, which has led to its use in various research studies.
作用機序
The mechanism of action of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide involves its binding to the sigma-1 receptor. This receptor is involved in the regulation of various cellular processes, including calcium signaling and neurotransmitter release. By binding to this receptor, this compound can modulate these processes and potentially influence physiological outcomes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but research has shown that it has potential applications in pain management, neuroprotection, and drug addiction. Specifically, this compound has been shown to reduce pain sensitivity in animal models and protect against neuronal damage in models of neurodegenerative diseases. Additionally, this compound has been shown to reduce drug-seeking behavior in models of addiction.
実験室実験の利点と制限
The advantages of using N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide in lab experiments include its ability to bind to the sigma-1 receptor, which has been implicated in a variety of physiological processes. Additionally, the synthesis of this compound has been optimized to improve yield and purity, which has made it a viable option for use in research studies. However, the limitations of using this compound include its potential for off-target effects and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide. One potential application is in the development of new pain management therapies, as this compound has been shown to reduce pain sensitivity in animal models. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect against neuronal damage. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
科学的研究の応用
N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been used in various research studies due to its ability to bind to certain receptors in the body. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes. This has led to its use in studies related to pain management, neuroprotection, and drug addiction.
特性
IUPAC Name |
N-cyclopentyl-4-(2-methylpropyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-12(2)11-16-7-9-17(10-8-16)14(18)15-13-5-3-4-6-13/h12-13H,3-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSQDDSPSNHJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B4761140.png)
![N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4761156.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B4761158.png)

![2-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4761167.png)
![2-(methylthio)-N-{4-[(1-naphthylamino)sulfonyl]phenyl}benzamide](/img/structure/B4761177.png)
![4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B4761180.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4761195.png)


![2-methyl-N-{3-[(4-methylphenyl)thio]-5-nitrophenyl}-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4761225.png)

![6-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4761238.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4761240.png)